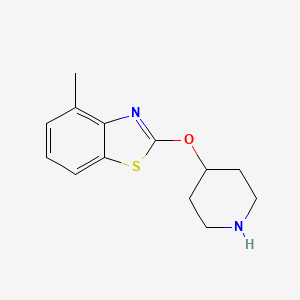

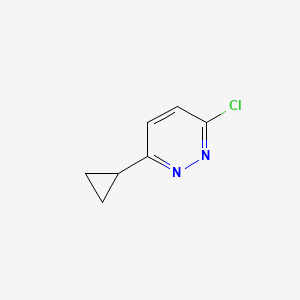

![molecular formula C14H14ClN3O B1425065 4-chloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine CAS No. 853680-76-9](/img/structure/B1425065.png)

4-chloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine

Vue d'ensemble

Description

“4-chloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine” is a chemical compound that is part of the pyrimidine family . It is a versatile compound with diverse properties . It is used as a PDE5 inhibitor for the treatment of erectile dysfunction .

Synthesis Analysis

The synthesis of this compound involves several steps. The introduction of a 4-methoxyphenyl group at position-7 of pyrrolo[2,3-d]pyrimidines contributes to activity enhancement . An improved seven-step synthesis of 4-chloro-7H-pyrrolo [2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described .Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of this compound is influenced by the presence of a 4-methoxyphenyl group at position-7 .Chemical Reactions Analysis

This compound demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . It also shows a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Physical And Chemical Properties Analysis

This compound has a molecular formula of C6H4ClN3 and a molecular weight of 153.57 g/mol . It appears as a white crystalline solid . Its melting point range is approximately 214-217 °C .Applications De Recherche Scientifique

Synthesis of Curcumin Analogs

Curcumin analogs are significant due to their enhanced stability and bioavailability compared to curcumin itself. The compound can be used in the synthesis of novel curcumin analogs, which have potential applications in pharmacology and medicinal chemistry . These analogs can be synthesized through a multi-step reaction, including a condensation reaction that is highly efficient, resulting in significant yields.

Spectroscopic and Computational Evaluation

The pyrimidine derivative can be characterized using 1H and 13C nuclear magnetic resonance (NMR) , as well as high-resolution mass spectrometry. The experimental data can be compared with theoretical spectra obtained by density functional theory (DFT) methods . This application is crucial for understanding the compound’s structure and properties, which is essential for its use in various research fields.

Solvatochromism Studies

Solvatochromism refers to the change in color of a substance when it is placed in different solvents. This compound exhibits solvatochromism, showing different molar extinction coefficients and fluorescence quantum yields in solvents of varying polarities . This property can be used to study solvent effects on molecular behavior, which is valuable in the development of sensors and molecular switches.

Anti-inflammatory Drug Research

Pyrimidine derivatives are known for their anti-inflammatory properties. They can inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB . Research into these effects can lead to the development of new anti-inflammatory drugs.

Structure-Activity Relationships (SAR)

Understanding the SAR of pyrimidine derivatives can provide insights into the design of new compounds with enhanced anti-inflammatory activities and minimal toxicity . This research application is fundamental in medicinal chemistry for the development of more effective and safer pharmaceutical agents.

Antioxidant, Antibacterial, and Antiviral Activities

Pyrimidines, including the compound , display a range of pharmacological effects. They can act as antioxidants, antibacterial, and antiviral agents . Research into these activities can contribute to the development of new treatments for various diseases and conditions.

Mécanisme D'action

Target of Action

The primary target of the compound 4-chloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is the Janus kinase (JAK) family of enzymes . These enzymes play a crucial role in the JAK-signal transducer and activator of transcription protein (STAT) signal pathway, which is involved in cell division, death, and tumor formation processes .

Mode of Action

4-chloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine acts as an inhibitor of the JAK family of enzymes . By inhibiting these enzymes, it interferes with the JAK-STAT signal pathway, disrupting a chain of interactions between proteins in the cell .

Biochemical Pathways

The JAK-STAT pathway, affected by 4-chloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine, is a biochemical pathway that transmits information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, causing DNA transcription and activity in the cell . The inhibition of this pathway can lead to a variety of effects, including changes in cell growth and division .

Pharmacokinetics

It is known that the compound is a key intermediate in the preparation of active pharmaceutical ingredients , suggesting that it may have suitable ADME properties for drug development.

Result of Action

The result of the action of 4-chloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is the inhibition of the JAK-STAT pathway . This can lead to changes in cell growth and division, potentially leading to anti-inflammatory and anticancer effects .

Orientations Futures

Propriétés

IUPAC Name |

4-chloro-7-[(4-methoxyphenyl)methyl]-5,6-dihydropyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O/c1-19-11-4-2-10(3-5-11)8-18-7-6-12-13(15)16-9-17-14(12)18/h2-5,9H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPPLCQFHORWGCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CCC3=C2N=CN=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681053 | |

| Record name | 4-Chloro-7-[(4-methoxyphenyl)methyl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine | |

CAS RN |

853680-76-9 | |

| Record name | 4-Chloro-7-[(4-methoxyphenyl)methyl]-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

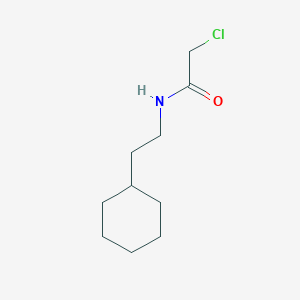

![3-Methoxy-4-[(trifluoromethyl)sulfanyl]benzaldehyde](/img/structure/B1424988.png)

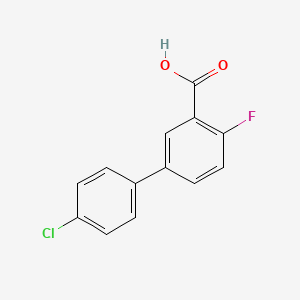

![5,6-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1424991.png)

![6-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1424993.png)

![2'-cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1424995.png)

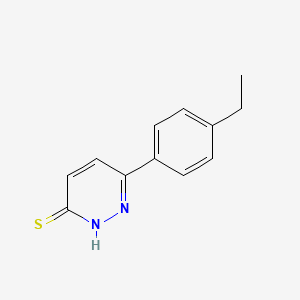

![Ethyl 2-[(5-nitropyridin-2-yl)amino]acetate](/img/structure/B1425000.png)

![6-chloro-N-[2-(2-methoxyphenyl)ethyl]pyridazin-3-amine](/img/structure/B1425003.png)